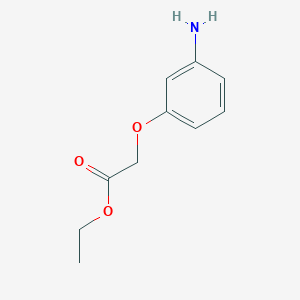

Ethyl 2-(3-aminophenoxy)acetate

Descripción

Propiedades

Número CAS |

5544-78-5 |

|---|---|

Fórmula molecular |

C10H14ClNO3 |

Peso molecular |

231.67 g/mol |

Nombre IUPAC |

ethyl 2-(3-aminophenoxy)acetate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H |

Clave InChI |

REIKFBSNZOQHFT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC=CC(=C1)N |

SMILES canónico |

CCOC(=O)COC1=CC=CC(=C1)N.Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Chemical Transformations and Reactivity Profiling of Ethyl 2 3 Aminophenoxy Acetate

Reactivity of the Aromatic Amino Group

The aromatic amino group is a potent activating group, strongly influencing the reactivity of the benzene (B151609) ring and participating in a variety of reactions characteristic of primary anilines.

The aromatic ring of Ethyl 2-(3-aminophenoxy)acetate is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amino (-NH₂) group and the ether-linked acetate (B1210297) (-OCH₂COOEt) group. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The ether group is also an ortho, para-director.

Given their positions on the ring, their directing effects are cooperative. The positions ortho to the amino group are C2 and C4, and the para position is C6. The ether linkage is at C3 relative to the amine. Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6. Computational DFT studies have suggested that the meta-amino group creates an electron-rich region, enhancing electrophilic substitution, particularly at the ortho positions. The general mechanism involves the attack of the aromatic ring on an electrophile (E⁺) in a slow, rate-determining step to form a resonance-stabilized carbocation, followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic substitution reactions include nitration and halogenation. For instance, bromination can be achieved using bromine in a suitable solvent. zenodo.org Nitration is typically carried out with nitrating agents like a mixture of nitric acid and sulfuric acid or acetyl nitrate. researchgate.netresearchgate.net The specific conditions must be carefully controlled to prevent oxidation of the amino group and over-nitration.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Group(s) | Predicted Reactivity |

| C2 | Ortho to -NH₂ | Highly Favored |

| C4 | Ortho to -NH₂, Para to -OCH₂COOEt | Highly Favored |

| C5 | Meta to both groups | Disfavored |

| C6 | Para to -NH₂, Ortho to -OCH₂COOEt | Highly Favored |

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt, specifically ethyl 2-(3-(diazonio)phenoxy)acetate chloride.

This diazonium salt is a versatile intermediate. It can act as an electrophile in azo coupling reactions when reacted with electron-rich aromatic compounds (coupling agents) such as phenols, anilines, or naphthols. wikipedia.orgorganic-chemistry.org For example, coupling the diazonium salt of this compound with an activated compound like 2-naphthol (B1666908) would yield a highly colored azo dye. The coupling generally occurs at the para position of the coupling agent unless it is blocked, in which case ortho coupling occurs. wikipedia.org This reactivity is fundamental in the synthesis of various dyes and pigments. youtube.com

The nucleophilic amino group readily undergoes acylation and alkylation.

Acylation: The amine can be converted into an amide via reaction with acylating agents. Common reagents include acid anhydrides (like acetic anhydride) or acid chlorides (like acetyl chloride), often in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the acid byproduct. wikipedia.orgyoutube.com This reaction is often used as a protecting strategy for the amino group to moderate its activating effect during other transformations like nitration. The reaction with acetic anhydride (B1165640) yields Ethyl 2-(3-acetamidophenoxy)acetate. wikipedia.orgyoutube.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. This can lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants is crucial to favor the desired product.

Table 2: Common Reagents for N-Acylation and N-Alkylation

| Transformation | Reagent Class | Example Reagent | Product Type |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Alkylation | Alkyl Halide | Iodomethane (CH₃I) | Secondary/Tertiary Amine |

Oxidation: The amino group is sensitive to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize the amine. Depending on the reaction conditions, this can lead to complex product mixtures, including the corresponding nitroso, nitro, or polymeric species. The oxidation of aminophenols can sometimes lead to the formation of quinones. nih.gov

Reduction (of the corresponding nitro compound): While the amine itself is not typically reduced, this compound is commonly synthesized via the reduction of its nitro precursor, Ethyl 2-(3-nitrophenoxy)acetate. This transformation highlights a key reaction related to the amine's formation. Typical reducing systems include catalytic hydrogenation (e.g., H₂ over Pd/C) or, more economically, metal-acid systems like iron powder in the presence of an acid or ammonium chloride. mdpi.com The use of Fe/NH₄Cl in an ethanol (B145695)/water mixture is an effective method for this reduction. mdpi.com

Transformations of the Ester Functional Group

The ethyl ester functionality is a key site for transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-aminophenoxy)acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is typically heated under reflux with an excess of water and a strong acid catalyst (e.g., dilute H₂SO₄ or HCl). chemguide.co.uk The reaction is reversible and an excess of water is used to drive the equilibrium towards the products. libretexts.orgpro-lehrsysteme.ch

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.uk The reaction is irreversible because the resulting carboxylate anion is deprotonated by the base and is resonance-stabilized, showing no tendency to react with the alcohol. The products are the alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 2-(3-aminophenoxy)acetate). libretexts.org

Table 3: Conditions for the Hydrolysis of this compound

| Condition | Reagents | Products | Reversibility |

| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | 2-(3-aminophenoxy)acetic acid + Ethanol | Reversible |

| Basic (Saponification) | NaOH(aq) or KOH(aq), Heat | Sodium/Potassium 2-(3-aminophenoxy)acetate + Ethanol | Irreversible |

Transesterification: This reaction converts one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide) will result in the formation of Mthis compound and ethanol. masterorganicchemistry.comscielo.br Using the new alcohol as the solvent helps to drive the reaction to completion.

Reduction to Alcohol and Related Transformations

The reduction of the ethyl ester group in this compound yields 2-(3-aminophenoxy)ethanol. This transformation from an ester to a primary alcohol significantly alters the molecule's chemical properties and reactivity, opening avenues for further chemical modifications. While specific documented examples of this reduction on this compound are not extensively reported in readily available literature, the general principles of ester reduction are well-established in organic chemistry.

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically employed for such transformations. The resulting alcohol, 2-(3-aminophenoxy)ethanol, possesses both an amino group and a hydroxyl group, making it a bifunctional molecule. cymitquimica.com This dual functionality allows it to participate in a range of subsequent reactions, including esterification, etherification, and reactions involving the amino group, such as diazotization followed by substitution. cymitquimica.com The presence of both a nucleophilic amino group and a hydroxyl group on the same molecule also introduces the potential for intramolecular reactions.

The related compound, 2-[(3-aminophenyl)sulfonyl]ethanol, which shares a similar structural motif of a substituted aniline (B41778) with a terminal ethanol group, is a key intermediate in the synthesis of reactive dyes. jlu.edu.cn This highlights the industrial relevance of aminophenyl ethanol derivatives.

Table 1: Potential Transformations of 2-(3-aminophenoxy)ethanol

| Reaction Type | Reagents | Potential Product |

| Esterification | Carboxylic acid, Acid catalyst | 2-(3-aminophenoxy)ethyl ester |

| O-Alkylation | Alkyl halide, Base | 2-(3-alkoxyphenoxy)ethanol |

| N-Acylation | Acyl chloride, Base | N-[3-(2-hydroxyethoxy)phenyl]acetamide |

| Diazotization | NaNO₂, HCl | [3-(2-hydroxyethoxy)phenyl]diazonium chloride |

Modifications of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. Cleavage of such aryl ethers typically requires harsh conditions, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). These reactions would likely also affect the ethyl ester and amino functionalities of the molecule.

Modifications involving the aromatic ring, such as electrophilic aromatic substitution, are influenced by the directing effects of the amino and ether groups. The amino group is a strong activating group and is ortho-, para-directing. The ether group is also activating and ortho-, para-directing. The positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the ether linkage would be activated towards substitution. However, steric hindrance may influence the regioselectivity of such reactions.

Cyclization and Heterocycle Formation Pathways Involving this compound as a Synthon

This compound serves as a valuable synthon for the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net The presence of the amino group and the active methylene (B1212753) group of the acetate moiety allows for the construction of fused ring systems.

One notable application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov The reaction of this compound with α-dicarbonyl compounds, or their equivalents, can lead to the formation of substituted quinoxalines. The amino group of the aminophenoxy acetate can condense with one of the carbonyl groups, followed by cyclization involving the other carbonyl group and the aromatic ring or the active methylene group.

For instance, the reaction of o-phenylenediamine (B120857) with various ethyl esters containing β-dicarbonyl or equivalent functionalities has been shown to produce quinoxalines. researchgate.net By analogy, this compound can be envisioned to react in a similar manner with appropriate diketones or their synthetic equivalents to furnish quinoxaline structures. The specific reaction pathway and resulting product would depend on the nature of the dicarbonyl compound and the reaction conditions employed.

Furthermore, the active methylene group in this compound can be utilized in cyclization reactions. For example, it can undergo condensation with suitable electrophiles to form new rings. The general reactivity of similar compounds in forming fused N-heterocycles highlights the potential of this compound in this area of synthetic chemistry. umich.edu Oxidative cyclization is another pathway that has been explored for analogous aminophenyl derivatives to create complex heterocyclic systems. nih.gov

Table 2: Examples of Heterocycles Potentially Derived from this compound

| Heterocyclic System | General Reaction Type | Potential Reagents |

| Quinoxalines | Condensation/Cyclization | α-Dicarbonyl compounds |

| Benzoxazines | Cyclization | Aldehydes/Ketones |

| Fused N-heterocycles | Condensation/Cyclization | Bifunctional electrophiles |

Theoretical and Computational Chemistry Studies on Ethyl 2 3 Aminophenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis reveal details about electron distribution, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. It is a widely used tool for calculating various molecular properties and reactivity descriptors that help in predicting the chemical behavior of a compound.

DFT studies on Ethyl 2-(3-aminophenoxy)acetate have indicated that the position of the amino group on the phenoxy ring is a critical factor influencing the molecule's electronic properties. The meta-position of the amino group creates a localized region of high electron density. This electronic enrichment has been shown to enhance the potential for electrophilic aromatic substitution, specifically at the ortho positions relative to the amino group.

While detailed quantitative data for global reactivity descriptors like chemical hardness, electronic chemical potential, and electrophilicity index for this compound are not extensively reported in the literature, these parameters are typically derived from the energies of the frontier molecular orbitals.

Table 1: Qualitative DFT Findings for this compound

| Property | Finding |

|---|---|

| Electronic Effect | The meta-positioned amino group creates a localized electron-rich region on the aromatic ring. |

| Reactivity | The compound shows enhanced reactivity towards electrophilic aromatic substitution at the ortho position. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For comparison, studies on the isomeric compound Ethyl 2-(4-aminophenoxy)acetate revealed a HOMO-LUMO energy gap of approximately 4.98 eV, with both orbitals being distributed over the aromatic π-system. Such analysis for the meta-isomer would provide valuable insights into its relative stability and reactivity.

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic parameters, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, which correspond to absorption bands in UV-Vis spectra. For the related para-isomer, TD-DFT calculations have successfully assigned the experimental UV-Vis spectral bands, showing a strong correlation between calculated and observed absorption maxima. A similar computational study on this compound would be valuable for confirming its electronic transition properties.

Furthermore, computational chemistry can predict Nuclear Magnetic Resonance (NMR) chemical shifts. While experimental 2D NMR techniques like COSY and HSQC can resolve overlapping signals in derivatives of this compound, computational predictions would offer a powerful complementary tool for structural elucidation.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound. By solving the equations of motion for a system of particles, MD can explore the potential energy surface of the molecule and identify its preferred conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts like hydrogen bonds and π-π stacking.

For this compound, the meta-substitution of the amino group has been noted to influence its crystal packing. Specifically, this substitution pattern leads to a reduction in the efficiency of π-π stacking interactions when compared to other related structures. In these cases, the distance between the centers of the aromatic rings is greater than 3.8 Å, which is larger than the typical distance of 3.5 Å observed in more efficiently packed benzofuran (B130515) derivatives.

Table 2: Intermolecular Interaction Insights for this compound

| Interaction Type | Observation |

|---|---|

| π-π Stacking | The meta-position of the substituent reduces the efficiency of π-π stacking. |

| Inter-ring Distance | The center-to-center distance between aromatic rings is greater than 3.8 Å. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediate structures along a reaction pathway. DFT calculations can map the energy profile of a reaction, helping to determine the feasibility of a proposed mechanism and predict the major products.

For this compound, DFT studies support the observation that the electron-donating amino group at the meta-position activates the aromatic ring for electrophilic substitution, particularly at the ortho-positions. This provides a theoretical foundation for understanding its reactivity in synthetic transformations. A detailed computational study could further explore the reaction pathways for various transformations, such as oxidation of the amino group or hydrolysis of the ester, by calculating the activation energies and transition state geometries for each step.

Research Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Building Block for Functional Organic Molecules

The presence of both a nucleophilic amino group and an electrophilic ester group allows Ethyl 2-(3-aminophenoxy)acetate to be a versatile precursor for a variety of functionalized organic molecules.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is well-suited for the construction of these complex ring systems. The primary amine can act as a nucleophile in cyclization reactions, while the rest of the molecule forms a significant part of the final heterocyclic framework.

For instance, derivatives of o-phenylenediamine (B120857) are common starting materials for the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. While not a direct example, the principle of using an aromatic amine to construct a nitrogen-containing heterocyclic ring is a fundamental strategy in organic synthesis. The amino group of this compound can participate in similar condensation and cyclization reactions to form various heterocyclic structures, serving as an important intermediate in their synthesis.

The defined meta-substitution pattern of the amino and ether groups on the phenyl ring of this compound is a crucial feature for the synthesis of specifically substituted aromatic compounds. In multi-step organic synthesis, controlling the regiochemistry of substituents on an aromatic ring is paramount. By using this compound as a starting material, chemists can ensure the retention of this meta-relationship in the final product.

This is exemplified by the synthesis of its isomer, ethyl-2-(4-aminophenoxy)acetate, which is used as a building block for novel dual hypoglycemic agents. jyu.fimdpi.com The synthesis of this para-isomer involves the alkylation of 4-nitrophenol (B140041) followed by the reduction of the nitro group, demonstrating how a specific isomer is prepared to serve as a template for a targeted substitution pattern. mdpi.comresearchgate.net Similarly, this compound provides a reliable route to meta-substituted derivatives, which are often challenging to synthesize through direct aromatic substitution reactions due to directing group effects.

Contributions to Polymer Chemistry and Material Science Research

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can act as a monomer or a precursor for functional materials.

The combination of an amine and an ester group in a single molecule allows for its potential use in polycondensation reactions. For example, research on the thermal condensation of a structurally related compound, ethyl 2-(3-aminophenyl) acetate (B1210297), has demonstrated the formation of oligo(azomethines). researchgate.net In this process, the ester and amine groups of different monomers react under heat and catalysis to form imine (-C=N-) linkages, creating the oligomer backbone. researchgate.net

The resulting oligo(azomethines) from ethyl 2-(3-aminophenyl) acetate were found to have high thermal stability. researchgate.net Given the structural similarity, it is plausible that this compound could undergo similar self-condensation or copolymerization reactions to produce novel oligo- or poly(azomethines) with an ether linkage in the polymer backbone, potentially imparting different solubility and thermal properties to the resulting materials.

Table 1: Thermal Properties of Oligomers from a Related Monomer

| Polymer Fraction | Decomposition Temperature (10% Mass Loss) | Monomer Used |

|---|---|---|

| Poly A, B, C (Fractions) | Up to 460°C | ethyl 3-aminophenyl acetate |

| Poly D | Not specified | 3-aminophenyl acetic acid |

Data derived from studies on the polymerization of ethyl 3-aminophenyl acetate, a structurally related monomer. researchgate.net

This compound serves as an intermediate in the production of specialty chemicals and materials. The development of advanced materials with tailored properties often relies on the synthesis of highly functionalized organic molecules. The chemical reactivity of this compound allows for its incorporation into larger, more complex structures designed for specific applications.

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) is a critical concept in the design of new functional molecules, particularly in medicinal chemistry and materials science. It involves systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity or physical properties. Although SAR studies specifically on this compound are not widely documented, the compound serves as a valuable scaffold for creating libraries of derivatives for such studies.

By reacting either the amino or the ester group, a wide range of analogs can be synthesized. These analogs, differing by a single functional group or substituent, can then be tested to build a comprehensive SAR profile. This approach is crucial for optimizing a compound for a specific purpose, be it enhancing its therapeutic efficacy or tuning its material properties.

Table 2: Examples of SAR Studies on Related Heterocyclic Systems

| Compound Class | SAR Focus | Key Finding |

|---|---|---|

| 4H-chromenes | Modifications at the 3, 4, and 6 positions of the chromene system. | Identified analogues with improved stability and potency for preferentially killing multidrug-resistant cancer cells. |

| Pyrimidine-5-carboxylates | Systematic modification of substituents on the pyrimidine (B1678525) ring. | Identified a potent inhibitor of AP-1 and NF-κB mediated gene expression, providing clues for novel anti-inflammatory agents. |

| Thiazolidine-2,4-diones | Shift of the ethoxy substitution on the phenyl ring. | Moving the ethoxy group from the 4- to the 2-position significantly improved functional activities for inhibiting cell proliferation and inducing apoptosis. |

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical behavior of this compound is dictated by its distinct functional groups, each providing a handle for targeted structural modifications. These alterations can profoundly influence the molecule's reactivity and selectivity in subsequent chemical transformations. The primary reactive sites are the amino group on the aromatic ring and the ethyl ester group.

The amino group can undergo oxidation to form the corresponding nitro derivative using common oxidizing agents. Conversely, the synthesis of this compound often starts from its nitro-substituted precursor, ethyl 2-(3-nitrophenoxy)acetate, which is then reduced to the amine. A widely used method for this reduction in the analogous para-isomer involves iron powder and ammonium (B1175870) chloride, a technique noted for its efficiency and safety compared to catalytic hydrogenation. mdpi.comresearchgate.net The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which converts it into the corresponding carboxylic acid, offering another route for derivatization.

More complex modifications can be introduced to create derivatives with significantly altered properties. For instance, the core structure can be elaborated into more complex heterocyclic systems. A notable example, although built upon a related benzofuran (B130515) structure, demonstrates how extensive modifications—such as the introduction of bromo and sulfinyl groups—can lead to compounds with increased reactivity and specific biological targeting, such as towards the central nervous system. The strategic placement of substituents is crucial; the meta-position of the amino group influences the compound's electronic properties and reactivity patterns, distinguishing it from its ortho and para isomers.

| Modification | Reagents/Conditions | Impact on Properties | Reference |

|---|---|---|---|

| Oxidation of Amino Group | Potassium permanganate (B83412) (KMnO₄) or Hydrogen peroxide (H₂O₂) | Forms nitro derivative, altering electronic properties and subsequent reactivity. | |

| Reduction of Nitro Group (on precursor) | Iron powder (Fe) and Ammonium chloride (NH₄Cl) | Forms the primary amino group, a key step in its synthesis and a site for further functionalization. | mdpi.com |

| Hydrolysis of Ethyl Ester | Acidic or basic conditions | Converts the ester to a carboxylic acid, enabling amide bond formation and other reactions. | |

| Complex Derivatization (e.g., Bromination, Heterocycle formation) | Varies (e.g., NBS for bromination) | Can significantly increase reactivity and introduce specific biological targeting capabilities. |

Design Principles for Chemical Probes and Ligands

Chemical probes are essential tools designed to study biological systems by selectively interacting with proteins or other biomolecules. nih.gov A typical chemical probe consists of three key components: a ligand that provides selectivity for the target, a reporter group (e.g., a fluorophore or affinity tag) for detection, and a reactive group for covalent linkage to the target. nih.gov this compound serves as an excellent foundational scaffold, or ligand precursor, in the design of such probes.

The compound's structural similarity to biologically active molecules makes it a suitable starting point for developing enzyme inhibitors and receptor ligands. The design process often leverages the amino group as a versatile chemical handle. This amine can be readily acylated or alkylated to attach reporter tags or reactive functionalities, enabling the modular synthesis of fully functional probes. nih.gov Research has shown that derivatives of this scaffold are investigated for their potential to inhibit enzymes involved in disease processes, highlighting its role as a "building synthon" for new therapeutic agents. researchgate.net For example, the related para-isomer is explicitly used as a precursor for agents targeting dual Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) activators. mdpi.comresearchgate.net

The general strategy involves using the this compound core as the recognition element. This core can then be functionalized to create affinity-based probes, where a known binder is equipped with a reactive group and a reporter tag to investigate protein interactions. nih.gov The inherent ability of the phenoxy-acetate structure to participate in molecular interactions makes it a prime candidate for this ligand-centric design approach.

Exploring the Influence of Substituents on Molecular Interactions

The function of this compound and its derivatives in both synthesis and materials science is fundamentally governed by non-covalent molecular interactions. The nature and strength of these interactions are highly sensitive to the presence and position of various substituents on the molecule. The primary interactions include hydrogen bonds, van der Waals forces, and π-stacking.

Computational studies, such as Hirshfeld surface analysis performed on the closely related isomer Ethyl 2-(4-aminophenoxy)acetate, provide significant insight into these forces. mdpi.comresearchgate.net This analysis reveals that the molecular packing in the solid state is dominated by a high percentage of H···H, O···H, and C···H (C–H···π) interactions. mdpi.com The amino group (N-H) and the carbonyl oxygen (C=O) of the ester are key sites for hydrogen bonding, which plays a crucial role in forming ordered supramolecular structures. mdpi.comlookchem.com

The influence of these interactions is clearly demonstrated in the formation of host-guest complexes. For instance, the ammonium cation of the protonated para-isomer of this compound forms a stable supramolecular complex with 18-crown-6 (B118740) ether, driven by N—H…O hydrogen-bond interactions. lookchem.com This highlights how the amino group can be specifically targeted to direct the assembly of molecules into new materials with potentially interesting dielectric properties. lookchem.com DFT calculations and spectroscopic methods further confirm that these interactions are primarily electrostatic in nature. nih.gov By strategically adding or modifying substituents, one can fine-tune these intermolecular forces to control the self-assembly, solubility, and binding affinity of the resulting compounds.

| Interaction Type | Percentage Contribution (Molecule A) | Percentage Contribution (Molecule B) | Significance |

|---|---|---|---|

| H···H | 52.7% | 54.3% | Represents the largest contribution, indicating the importance of van der Waals forces. |

| O···H | 22.2% | 22.3% | Highlights the significant role of hydrogen bonding involving the ether and ester oxygen atoms. |

| C···H | 18.0% | 13.8% | Indicates C-H···π interactions, contributing to the stability of the crystal lattice. |

| N···H | 3.5% | 3.2% | Represents hydrogen bonding involving the nitrogen of the amino group. |

Concluding Remarks and Prospective Research Avenues

Current State of Research on Ethyl 2-(3-aminophenoxy)acetate

Research on this compound primarily highlights its role as a crucial building block in the synthesis of more complex molecules with significant biological activities. The compound is frequently utilized in medicinal chemistry to construct novel therapeutic agents. Studies have shown that derivatives of this molecule are being explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of both a nucleophilic amine and an electrophilic ester group allows for a wide range of chemical transformations, making it a valuable synthon.

The current focus of research is largely on leveraging its structural features to create libraries of compounds for high-throughput screening. For instance, its structural similarity to biologically active molecules makes it a candidate for investigation as an enzyme inhibitor or a receptor ligand. While much of the available literature discusses its derivatives, the foundational importance of this compound as a precursor is well-established.

Emerging Methodologies for Synthesis and Derivatization

The synthesis of this compound and its analogs is evolving with a focus on efficiency, safety, and sustainability.

Synthesis: Traditional synthesis often involves a two-step process:

Williamson Ether Synthesis: Alkylation of a phenol (B47542), such as 3-aminophenol (B1664112) or 4-nitrophenol (B140041), with an ethyl haloacetate like ethyl bromoacetate (B1195939). This reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent. mdpi.com

Nitro Group Reduction: If starting from a nitro-substituted phenol, the subsequent step is the reduction of the nitro group to an amine. A common and cost-effective method for this is the use of iron powder in the presence of an acid source like ammonium (B1175870) chloride. mdpi.com This method is considered safer than catalytic hydrogenation with H₂ and Pd/C. mdpi.com

Emerging Trends: Modern synthetic chemistry is exploring greener and more efficient routes. These include:

Solvent-Free Reactions: Esterification of phenols can be achieved by optimizing temperature under solvent-free conditions, which reduces environmental impact. jetir.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for both the etherification and reduction steps.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for the synthesis of such intermediates.

Derivatization: The primary sites for derivatization are the amino and ester groups.

Amine Group: The aromatic amine can undergo acylation, alkylation, diazotization followed by Sandmeyer-type reactions, or be used in the formation of heterocyclic rings like quinazolines. nih.govjeeadv.ac.in

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also participate in reactions like the Claisen condensation.

Table 1: Comparison of Synthetic Routes for Aminophenoxyacetates

| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages | Citation |

|---|

| Classical Route | 4-Nitrophenol, Ethyl Bromoacetate | 1. K₂CO₃, KI, DMF 2. Fe/NH₄Cl, EtOH/H₂O, Reflux | Inexpensive, reliable | Multi-step, requires purification of intermediate | mdpi.com | | Catalytic Hydrogenation | Ethyl p-nitrophenoxy acetate (B1210297) | H₂, 10% Pd/C | High yield, clean reaction | Expensive catalyst, safety concerns with H₂ gas | mdpi.com | | Direct Alkylation | 3-Aminophenol, Ethyl Bromoacetate | K₂CO₃, DMF, Heat | One-step synthesis | Potential for N-alkylation side products | |

Advanced Characterization Techniques in Chemical Research

The structural elucidation of this compound and its derivatives relies on a suite of advanced analytical techniques. Beyond standard spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR, more sophisticated techniques are employed to provide deeper structural insights. mdpi.comresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity between protons and spatial proximities within the molecule, which is crucial for confirming the regiochemistry of substitution on the aromatic ring. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge ratio measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of crystalline solids. For derivatives of phenoxyacetates, X-ray crystallography has been used to confirm molecular conformation, bond lengths, and angles, and to analyze intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. These calculations can predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties, offering insights into the molecule's reactivity and supramolecular assembly. mdpi.com

Table 2: Information from Advanced Characterization Techniques

| Technique | Type of Information Obtained | Relevance for this compound |

|---|---|---|

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, crystal packing | Confirms substitution patterns and reveals intermolecular hydrogen bonding networks. mdpi.comnih.gov |

| 2D NMR (COSY, NOESY) | Atom connectivity, spatial relationships | Unambiguously assigns protons and carbons, confirming the meta substitution. mdpi.com |

| HRMS | Exact molecular formula | Confirms the elemental composition and purity of the synthesized compound. |

| DFT Calculations | Optimized geometry, electronic structure, predicted spectra | Correlates experimental findings with theoretical models to understand stability and reactivity. mdpi.com |

Potential for Novel Applications in Chemical Science and Engineering

The versatile structure of this compound makes it a promising candidate for development in several areas beyond its current use as a synthetic intermediate.

Medicinal Chemistry: As a "building synthon," it is a key precursor for creating dual-activity pharmaceutical agents, such as combined glucokinase activators and PPARγ agonists for treating metabolic syndromes. mdpi.com Its core structure is a scaffold that can be elaborated to target a wide range of biological targets, including kinases and other enzymes implicated in cancer and inflammatory diseases. nih.gov

Materials Science: The aromatic amine functionality opens the door for its use as a monomer in the synthesis of high-performance polymers. It can be incorporated into polyamides, polyimides, or epoxy resins. The phenoxy ether linkage can impart improved thermal stability and solubility to the resulting polymers. Furthermore, the potential for forming hydrogen bonds could be exploited to create self-healing materials or materials with specific molecular recognition properties.

Agrochemicals: The phenoxyacetate (B1228835) motif is present in many herbicides. By modifying the amine and ester functionalities, novel derivatives of this compound could be synthesized and screened for herbicidal or pesticidal activity, potentially leading to new agrochemical products.

Dye and Pigment Synthesis: The aromatic amine group is a classic precursor for the synthesis of azo dyes through diazotization and coupling reactions. jeeadv.ac.in This could be explored for creating specialized dyes for textiles or advanced materials where specific photophysical properties are required.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-aminophenoxy)acetate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, coupling 3-aminophenol with ethyl bromoacetate in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) is a common approach . Optimization involves:

- Solvent selection : High-polarity solvents enhance reaction rates but may require purification adjustments.

- Catalyst use : Catalysts like DCC (dicyclohexylcarbodiimide) improve esterification efficiency.

- Monitoring : TLC or HPLC can track intermediate formation and reaction progression.

- Yield enhancement : Post-reaction extraction with ethyl acetate and column chromatography (silica gel) are recommended for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester and aminophenoxy moieties. For instance, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z = 209.1 for C₁₀H₁₃NO₃).

- X-ray crystallography : For crystalline derivatives, SHELXL (via SHELX suite) refines crystal structures, while ORTEP-III visualizes molecular geometry .

- HPLC : Reverse-phase C18 columns with UV detection ensure purity (>98%) .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodological Answer :

- Store at -20°C in airtight, amber vials to prevent hydrolysis and photodegradation.

- Solubility in organic solvents (e.g., DMSO or ethanol) allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw cycles .

Q. What are the key intermediates in the synthesis of this compound, and how are they isolated?

- Methodological Answer :

- Intermediate 1 : 3-Aminophenol reacts with ethyl bromoacetate to form the phenoxyacetate intermediate.

- Isolation : Use liquid-liquid extraction (ethyl acetate/water) followed by rotary evaporation.

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials .

Q. How can researchers validate the purity of this compound before biological testing?

- Methodological Answer :

- Combined techniques : Pair HPLC (≥95% purity threshold) with ¹H NMR to detect trace impurities (e.g., residual solvents).

- Melting point analysis : Sharp melting points (e.g., 150–152°C) confirm crystallinity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental spectroscopic data and predicted molecular properties?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts and IR spectra. Compare with experimental data to identify discrepancies (e.g., tautomerism or solvent effects).

- Docking studies : Investigate interactions with biological targets (e.g., enzymes) to validate activity hypotheses .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray analysis?

- Methodological Answer :

- Solvent screening : Use vapor diffusion (e.g., ether/pentane) or slow evaporation in DCM/hexane.

- Co-crystallization : Add co-formers (e.g., β-cyclodextrin) to stabilize lattice structures.

- Refinement : SHELXL refines twinned or low-resolution datasets .

Q. How does this compound function in drug delivery systems, and what methodologies assess its host-guest interactions?

- Methodological Answer :

- Cyclodextrin complexes : Prepare inclusion complexes via kneading or freeze-drying.

- UV-Vis/NMR titration : Measure binding constants (Kₐ) to quantify encapsulation efficiency.

- In vitro release : Use dialysis membranes (pH 7.4 PBS) to study controlled release kinetics .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Methodological Answer :

- Kinetic studies : Monitor reaction progression via inline FTIR or LC-MS to detect intermediates.

- Isotopic labeling : Use ¹⁸O-labeled ethanol to trace ester hydrolysis pathways.

- DFT-based transition state analysis : Identify competing reaction pathways (e.g., SN1 vs. SN2) .

Q. How can researchers optimize this compound’s stability in aqueous formulations for biological assays?

- Methodological Answer :

- pH adjustment : Buffer solutions (pH 6–7) minimize ester hydrolysis.

- Surfactant use : Poloxamers or Tween-80 enhance solubility and reduce aggregation.

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.